5-Norbonene-2-methanamine
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Overview
Description
5-Norbonene-2-methanamine is an organic compound with the molecular formula C8H13N. It is a colorless to light yellow liquid with a strong amine odor. This compound is known for its unique bicyclic structure, which includes a norbornene ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and materials science .
Preparation Methods
5-Norbonene-2-methanamine can be synthesized through several methods. One common synthetic route involves the reaction of norbornene with methanamine under specific conditions. Another method involves the reaction of 5-norbornene-2-methylamine with phthalic anhydride to form an amino-protected product, which is then subjected to ring-opening metathesis polymerization (ROMP) in the presence of Hoveyda-Grubbs 2nd catalyst . The final product is obtained by deprotection of the intermediate compound.
Chemical Reactions Analysis
5-Norbonene-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes substitution reactions where the amine group can be replaced by other functional groups.
Polymerization: It can participate in polymerization reactions, particularly ROMP, to form polymers with unique properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like Hoveyda-Grubbs 2nd catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Norbonene-2-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the synthesis of biomimetic polymers that mimic natural biological structures like chitosan
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-norbonene-2-methanamine involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes ring-opening metathesis polymerization to form polymers with specific structures and properties . In medicinal applications, norbornene derivatives can interact with cellular targets to exert antitumor effects, although the exact molecular mechanisms are still under investigation .
Comparison with Similar Compounds
5-Norbonene-2-methanamine can be compared with other similar compounds, such as:
5-Norbornene-2-methanol: This compound has a hydroxyl group instead of an amine group.
5-Norbornene-2-carboxylic acid: This compound has a carboxyl group instead of an amine group.
5-Norbornene-2,3-dicarboxylic acid: This compound has two carboxyl groups attached to the norbornene ring
The uniqueness of this compound lies in its amine functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-KVARREAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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